Oxolane‑Ether at C3 Elevates Fraction sp³ (Fsp³) by 0.17 vs. the Unsubstituted Parent Azetidine Sulfonamide
The target compound achieves a fraction sp³ (Fsp³) of 0.50 compared with 0.33 for the unsubstituted 1-(thiophene-2-sulfonyl)azetidine (CAS 1053236-32-0), a gain of +0.17 that reflects the three‑dimensional character contributed by the oxolane‑ether side‑chain [1]. Fsp³ is positively correlated with clinical developability and solubility, with values ≥0.45 considered favourable for lead progression [2].
| Evidence Dimension | Fraction sp³ (Fsp³ = number of sp³‑hybridised carbons / total carbon count) |
|---|---|
| Target Compound Data | Fsp³ = 0.50 (6/12 sp³ carbons) |
| Comparator Or Baseline | 1-(Thiophene-2-sulfonyl)azetidine (CAS 1053236-32-0): Fsp³ = 0.33 (2/6 sp³ carbons) |
| Quantified Difference | ΔFsp³ = +0.17 (51% relative increase) |
| Conditions | Calculated from 2D molecular graph; values verified via ZINC20 descriptors [1] |
Why This Matters
A higher Fsp³ directly translates into lower crystalline lattice energy and improved aqueous solubility, reducing the risk of assay interference from aggregation or insolubility during high-throughput screening.
- [1] ZINC169325694 descriptor set; 1-(Thiophene-2-sulfonyl)azetidine descriptor set computed from ZINC entry ZINC000169332876. ZINC20 Database, UC San Francisco. Available at: https://zinc.docking.org/ (accessed 2026-05-09). View Source
- [2] Lovering, F. Escape from Flatland II: Complexity and Promiscuity. Med. Chem. Commun. 2013, 4 (3), 515–519. https://doi.org/10.1039/C2MD20347B View Source
